L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-
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Overview
Description
KRFK is a peptide originating from thrombospondin-1, a glycoprotein involved in cellular processes such as cell-to-cell and cell-to-matrix communication. This peptide has the ability to activate transforming growth factor-beta, a cytokine that plays a crucial role in cellular differentiation, proliferation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: KRFK can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of KRFK may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: KRFK primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: The synthesis of KRFK involves reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps .
Major Products Formed: The major product formed from the synthesis of KRFK is the peptide itself, with a molecular weight of 577.72 and a molecular formula of C27H47N9O5 .
Scientific Research Applications
KRFK has several scientific research applications, particularly in the field of ocular surface inflammatory disorders. It has been shown to activate transforming growth factor-beta signaling pathways independently of thrombospondin receptors like CD47 and CD36. This property makes KRFK a valuable research tool for studying chronic ocular surface inflammation .
Mechanism of Action
KRFK exerts its effects by activating latent transforming growth factor-beta, which in turn modulates the immune response. The peptide alters the phenotype of dendritic cells, driving them towards a tolerogenic state. This reduces the expression of co-stimulatory molecules and decreases the proportion of pathogenic T-helper cells while increasing regulatory T-cell populations .
Comparison with Similar Compounds
Similar Compounds:
- Thrombospondin-1-derived peptides
- Transforming growth factor-beta activating peptides
Uniqueness: KRFK is unique in its ability to activate transforming growth factor-beta independently of thrombospondin receptors. This sets it apart from other peptides that require receptor-mediated activation .
Properties
CAS No. |
162290-78-0 |
---|---|
Molecular Formula |
C27H47N9O5 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
WJJRVOBCSVZNET-CMOCDZPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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